3-Chloro-4-(2-naphthyloxy)aniline hydrochloride

CAS No.: 298220-68-5

Cat. No.: VC2799148

Molecular Formula: C16H13Cl2NO

Molecular Weight: 306.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 298220-68-5 |

|---|---|

| Molecular Formula | C16H13Cl2NO |

| Molecular Weight | 306.2 g/mol |

| IUPAC Name | 3-chloro-4-naphthalen-2-yloxyaniline;hydrochloride |

| Standard InChI | InChI=1S/C16H12ClNO.ClH/c17-15-10-13(18)6-8-16(15)19-14-7-5-11-3-1-2-4-12(11)9-14;/h1-10H,18H2;1H |

| Standard InChI Key | UHWSFTDVGYDYDZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C=C3)N)Cl.Cl |

| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C=C3)N)Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

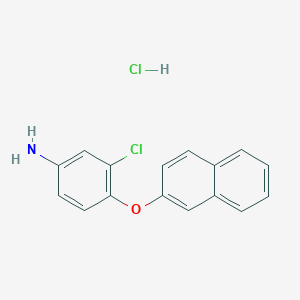

3-Chloro-4-(2-naphthyloxy)aniline hydrochloride is an aromatic amine derivative with the molecular formula C16H13Cl2NO and a molecular weight of 306.2 g/mol. The compound is registered with CAS number 298220-68-5 and is formally known by the IUPAC name 3-chloro-4-naphthalen-2-yloxyaniline;hydrochloride . Its structure consists of an aniline core substituted with a chlorine atom at the 3-position and a naphthyloxy group at the 4-position, with the amine group protonated as a hydrochloride salt.

Structural Identification Parameters

The compound can be identified using several standard chemical identifiers as outlined in the table below:

| Parameter | Value |

|---|---|

| CAS Number | 298220-68-5 |

| Molecular Formula | C16H13Cl2NO |

| Molecular Weight | 306.2 g/mol |

| IUPAC Name | 3-chloro-4-naphthalen-2-yloxyaniline;hydrochloride |

| Standard InChI | InChI=1S/C16H12ClNO.ClH/c17-15-10-13(18)6-8-16(15)19-14-7-5-11-3-1-2-4-12(11)9-14;/h1-10H,18H2;1H |

| Standard InChIKey | UHWSFTDVGYDYDZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C=C3)N)Cl.Cl |

| PubChem Compound ID | 44784418 |

The structural features of this compound contribute significantly to its chemical behavior and reactivity patterns. The presence of both the chlorine atom and the naphthyloxy group creates an electron density distribution that influences its interaction with various biological and chemical systems.

Physical Properties

While comprehensive physical property data for 3-Chloro-4-(2-naphthyloxy)aniline hydrochloride is limited in the available literature, it can be characterized as a solid compound at standard temperature and pressure. The compound's solubility properties are influenced by its aromatic nature and the presence of the hydrochloride salt, which typically enhances water solubility compared to the free base form.

Synthesis and Preparation Methods

Purification Techniques

Purification of 3-Chloro-4-(2-naphthyloxy)aniline hydrochloride would typically involve techniques such as recrystallization from appropriate solvent systems, column chromatography, or a combination of these methods to achieve the desired purity level for research applications. The exact purification protocol would depend on the specific impurities present after the synthesis steps.

Applications in Scientific Research

Current Research Applications

Related Compounds and Structural Analogs

Structural Comparison with Analogs

Several related compounds appear in the chemical literature that share structural similarities with 3-Chloro-4-(2-naphthyloxy)aniline hydrochloride:

-

3-Chloro-4-(1-naphthyloxy)aniline (CAS: 71541-68-9): A positional isomer where the naphthalene ring is connected through the 1-position rather than the 2-position.

-

3-Chloro-4-naphthalen-2-yloxyaniline (CAS: 71311-87-0): The free base form of the compound (without the hydrochloride salt) .

-

3-Chloro-4-(2-ethoxyphenoxy)aniline hydrochloride (CAS: 87231-34-3): A related structure where the naphthyl group is replaced with a 2-ethoxyphenyl group .

These structural variations can provide insights into structure-activity relationships when comparing the physical, chemical, and potentially biological properties of these compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume